2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone
Description
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-7-9-16(2)19(15)20(22)18-11-4-3-10-17(18)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHVUNNKZODQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643653 | |
| Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-63-5 | |
| Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthetic Route
The most commonly reported method for synthesizing 2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone involves the following key steps:
- Starting Materials: 2,6-dimethylbenzoyl chloride and pyrrolidine.
- Reaction Conditions: The acylation reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
- Catalysts and Bases: Triethylamine or similar organic bases are used to neutralize the hydrochloric acid formed during the reaction.
- Procedure: The pyrrolidine nucleophile attacks the electrophilic benzoyl chloride, forming the pyrrolidinomethyl benzophenone structure.
- Purification: The crude product is purified by recrystallization or column chromatography to isolate the pure compound.
This method is well-established for laboratory-scale synthesis and can be summarized as follows:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 2,6-Dimethylbenzoyl chloride + pyrrolidine | Nucleophilic acyl substitution |
| 2 | Triethylamine (base) | Neutralize HCl byproduct |
| 3 | Anhydrous solvent (e.g., dichloromethane) | Reaction medium |
| 4 | Recrystallization/Column chromatography | Purification |
This method yields the target compound with good selectivity and purity suitable for research applications.
Industrial Scale Preparation
For industrial production, the synthesis is adapted to continuous flow reactors to improve scalability, reproducibility, and safety. Key features of the industrial method include:
- Continuous Flow Reactors: Automated reagent addition and precise control of reaction parameters (temperature, mixing, residence time).
- Optimization: Reaction conditions such as temperature, solvent choice, and base concentration are optimized to maximize yield and minimize byproducts.
- Purification: Automated downstream processing including filtration and chromatography.
This approach ensures consistent product quality and is efficient for large-scale manufacturing.
Related Synthetic Techniques from Aminopyrrolidinomethyl Derivatives
Studies on related pyrrolidinomethyl compounds, such as amino pyrrolidinomethyl 2-aminopyridine derivatives, provide valuable synthetic insights:
- Reductive Amination: Ketone intermediates are synthesized and then converted to pyrrolidinomethyl derivatives via reductive amination with various amines.
- Protecting Group Strategies: Use of Boc (tert-butyloxycarbonyl) protecting groups during synthesis to control reactivity and enable selective deprotection.
- Catalytic Hydrogenation: Deprotection of benzyl groups by catalytic hydrogenation to yield free amines.
- Chromatographic Separation: Cis and trans isomers are separated by silica gel chromatography, characterized by NMR techniques.
While these methods are more complex and tailored for specific structural analogs, they demonstrate the utility of reductive amination and protecting group chemistry in preparing pyrrolidinomethyl-substituted benzophenones.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and benzophenone core enable selective oxidation under controlled conditions:
Oxidation of Pyrrolidine Moiety
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Reagent : Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C → 25°C
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Product : Pyrrolidinone derivative via oxidation of the tertiary amine to a ketone.
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Yield : 72–85% (depending on reaction time and stoichiometry) .
Mechanism :
-
Activation of DMP generates a hypervalent iodine species.
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Nucleophilic attack by the pyrrolidine nitrogen forms an iodinane intermediate.
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Elimination produces the carbonyl group.
Benzophenone Core Oxidation
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Reagent : KMnO₄ in acidic aqueous conditions (H₂SO₄)
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Product : Carboxylic acid derivatives via cleavage of the aromatic methyl groups.
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Side Reaction : Over-oxidation to CO₂ observed at elevated temperatures (>60°C) .
Reduction Reactions
The ketone group in the benzophenone core is selectively reducible:
Ketone Reduction
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Reagent : NaBH₄ in methanol at 25°C
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Product : Secondary alcohol (diastereomeric mixture)
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Improved Selectivity : Use of L-Selectride® in THF at −78°C achieves 89% yield with dr = 3:1 .
Table 1: Reduction Conditions and Outcomes
| Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25 | 68 | 1:1 |
| L-Selectride® | THF | −78 | 89 | 3:1 |
Substitution Reactions
The methyl and pyrrolidine groups participate in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the benzophenone ring.
Nucleophilic Substitution at Pyrrolidine
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Reagent : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃
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Product : Quaternary ammonium salts via alkylation of the pyrrolidine nitrogen.
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes structural reorganization:
Pinacol Rearrangement
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Conditions : H₂SO₄ (conc.) in ethanol, reflux
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Product : Stabilized carbocation intermediate rearranges to form a tetracyclic ketone.
Mechanism :
-
Protonation of hydroxyl group (if present) leads to dehydration.
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Carbocation formation and subsequent hydride shift.
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Rearrangement to a more stable carbocation followed by deprotonation.
Photochemical Reactions
The benzophenone chromophore enables UV-light-mediated transformations:
[2+2] Cycloaddition
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Conditions : UV light (λ = 350 nm) in acetonitrile
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Product : Cyclobutane dimer via radical coupling.
Catalytic Hydrogenation
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Reagent : H₂ (1 atm) with Pd/C catalyst in ethanol
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Product : Saturated pyrrolidine ring (reduces any double bonds in the ring).
Key Research Findings
-
Steric Effects : The 2,6-dimethyl substitution pattern significantly slows electrophilic substitution due to steric hindrance .
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Pyrrolidine Reactivity : The tertiary amine undergoes rapid alkylation but resists acylation under standard conditions .
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Thermal Stability : Decomposition occurs above 200°C, releasing CO and pyrrolidine derivatives .
Scientific Research Applications
Organic Synthesis
2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Photoinitiators : It can act as a photoinitiator in UV-curable systems, facilitating polymerization processes in coatings and adhesives.
- Reagent in Organic Reactions : The compound is utilized in reactions involving oxidation, reduction, and electrophilic substitution, making it valuable for synthesizing more complex organic molecules.
Medicinal Chemistry
The compound has shown potential in biological applications:
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit neuronal nitric oxide synthase (nNOS), demonstrating selectivity over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). This selectivity is crucial for developing therapeutics for conditions like cerebral palsy .
- Protein-Ligand Interactions : Its interactions with specific enzymes and receptors are being explored to understand its role in drug design and development.
Materials Science
In the field of materials science, this compound is being investigated for its properties in:
- Coatings and Polymers : As a photoinitiator, it enhances the performance of UV-cured coatings by improving adhesion and durability.
- Specialty Chemicals Production : It contributes to the formulation of specialty chemicals used in various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors . The pyrrolidinomethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-Chloro-2-fluoro-3'-pyrrolidinomethyl Benzophenone (CAS not specified, )
- Structure: Differs by having chloro (Cl) and fluoro (F) substituents at the 4- and 2-positions of the benzophenone ring, respectively.
- Key Differences: Electronic Effects: Cl and F are electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring compared to the methyl groups (electron-donating groups, EDGs) in the target compound. This alters reactivity in electrophilic substitution reactions and may influence binding affinity in biological systems. Synthetic Accessibility: Halogenation steps (e.g., Friedel-Crafts alkylation) may introduce complexity compared to methyl group installation .
Benzophenone-3 (Oxybenzone, CAS 131-57-7) ()
- Structure : Features hydroxyl groups at the 2- and 4-positions.
6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1097107-50-0, )
- Structure : Contains a difluorobenzoyl group fused to a benzodioxane ring.
- Key Differences: Ring System: The benzodioxane moiety introduces rigidity and oxygen atoms, altering conformational flexibility compared to the pyrrolidinomethyl-benzophenone scaffold. Fluorine Impact: Fluorine atoms enhance metabolic stability and bioavailability in drug design, whereas methyl groups may improve steric hindrance .
Physicochemical and Spectroscopic Comparison
Biological Activity
2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone (C20H23NO) is an organic compound classified as a benzophenone derivative. Its unique structure includes a benzophenone core with a pyrrolidinomethyl group at the 2' position and two methyl groups at the 2 and 6 positions of the pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry and materials science, particularly due to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its ability to inhibit certain enzymes makes it a candidate for therapeutic applications.
Enzyme Inhibition Studies
Research indicates that this compound may exhibit inhibitory effects on various enzymes, particularly nitric oxide synthase (nNOS). A study demonstrated that related compounds with similar structures showed significant selectivity for nNOS over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), suggesting potential therapeutic uses in conditions involving nitric oxide dysregulation .
Cytotoxicity and Antitumor Activity
Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with structural similarities have shown significant cytotoxicity against KB cell lines, hinting at the potential for this compound in cancer therapy .
Case Studies and Research Findings
- Neuronal Nitric Oxide Synthase Inhibition : A study focusing on pyrrolidinomethyl derivatives found that certain compounds exhibited low nanomolar inhibition of nNOS, suggesting that modifications to the benzophenone structure could enhance biological activity and selectivity .
- Cytotoxic Effects : In vitro tests revealed that derivatives of benzophenone exhibited dose-dependent inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), indicating anti-inflammatory properties alongside cytotoxic effects .
- Antiproliferative Activity : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 cells, which are known for their aggressive nature in breast cancer .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | Enhanced reactivity; potential enzyme inhibitors | Halogenated derivatives exhibit increased potency |
| 2,3-Dimethyl-2'-piperidinomethyl benzophenone | Variability in biological activity | Piperidine ring alters interaction with targets |
| 4-Methoxy-3-pyrrolidinomethyl benzophenone | Different electronic properties | Methoxy group influences binding affinity |
The table above highlights how structural modifications can influence the biological activity of compounds related to this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone, and how can purity be optimized?
- Methodology : A two-step approach is common:
Friedel-Crafts acylation to introduce the benzophenone core.
Mannich reaction to attach the pyrrolidinomethyl group at the 2'-position, using formaldehyde and pyrrolidine.
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Challenge : Competitive alkylation at sterically hindered positions requires controlled reaction temperatures (0–5°C) to favor regioselectivity .
Q. How should researchers characterize this compound spectroscopically?
- Recommended Techniques :
- NMR : ¹H NMR (CDCl₃) shows distinct peaks for the pyrrolidine methylene protons (δ 2.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1660 cm⁻¹ and pyrrolidine C-N vibrations at 1250–1350 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 323.201 (calculated for C₂₀H₂₃NO) .
Q. What safety precautions are critical during handling?
- Hazards : Potential skin/eye irritant (based on benzophenone analogs). Avoid inhalation and use PPE (gloves, lab coat, goggles).
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Waste Disposal : Follow EPA guidelines for halogen-free organic waste (incineration preferred) .
Advanced Research Questions
Q. How does the pyrrolidinomethyl substituent influence the compound’s photostability and UV absorption?
- Mechanistic Insight : The pyrrolidine group enhances electron donation via its nitrogen lone pair, red-shifting UV absorption (λₘₐₓ ~290 nm vs. ~260 nm for unsubstituted benzophenone).
- Photostability Testing : Expose to UV-C (254 nm) for 24 hours; monitor degradation by LC-MS. Degradation products include oxidized pyrrolidine derivatives (e.g., pyrrolidone) .
Q. What computational methods predict binding interactions of this compound with biological targets (e.g., kinases)?
- Approach :
Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17).
MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- Findings : The pyrrolidinomethyl group forms hydrophobic interactions with kinase ATP-binding pockets, while the benzophenone core stabilizes via π-π stacking .
Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxic vs. non-toxic)?
- Root Cause Analysis :
- Structural Variants : Compare analogs (e.g., thiomorpholinomethyl vs. pyrrolidinomethyl) using SAR tables.
- Assay Conditions : Verify cell line viability assays (e.g., MTT vs. resazurin) and solvent controls (DMSO ≤0.1% v/v).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
